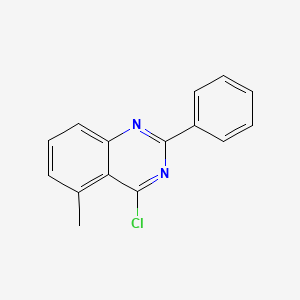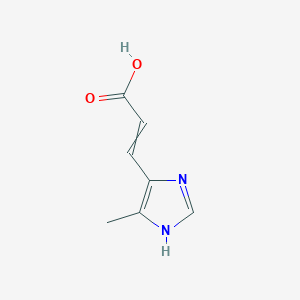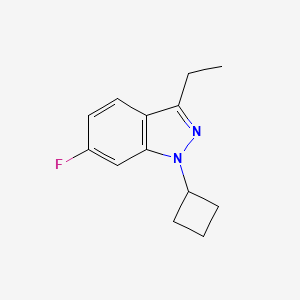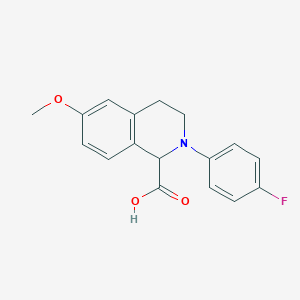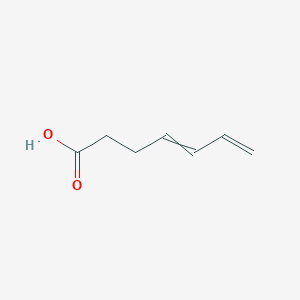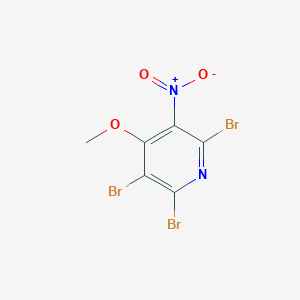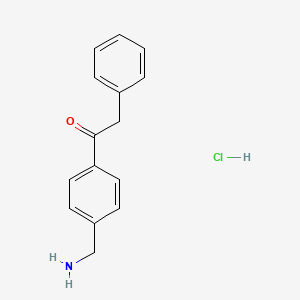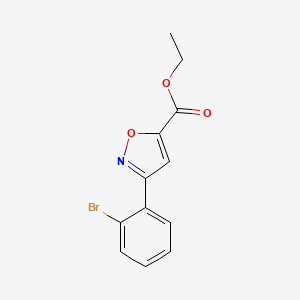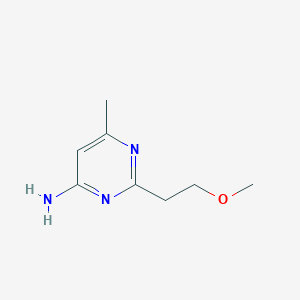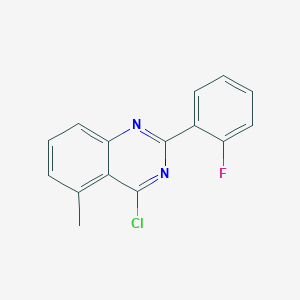
tert-Butyl 4-(2-(4-fluorophenyl)acetyl)benzylcarbamate
Vue d'ensemble
Description
Tert-butyl 4-(2-(4-fluorophenyl)acetyl)benzylcarbamate, also known as TFB, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TFB is a small molecule inhibitor that targets a specific protein, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
Tert-Butyl 4-(2-(4-fluorophenyl)acetyl)benzylcarbamate functions as an inhibitor of a specific protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a critical role in the development of cancer and inflammatory diseases. By inhibiting BRD4, tert-Butyl 4-(2-(4-fluorophenyl)acetyl)benzylcarbamate can prevent the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of tert-Butyl 4-(2-(4-fluorophenyl)acetyl)benzylcarbamate have been extensively studied in various scientific research studies. tert-Butyl 4-(2-(4-fluorophenyl)acetyl)benzylcarbamate has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, tert-Butyl 4-(2-(4-fluorophenyl)acetyl)benzylcarbamate has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-Butyl 4-(2-(4-fluorophenyl)acetyl)benzylcarbamate has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. Additionally, tert-Butyl 4-(2-(4-fluorophenyl)acetyl)benzylcarbamate has been shown to have high selectivity for BRD4, making it a valuable tool for studying the role of BRD4 in various diseases. However, tert-Butyl 4-(2-(4-fluorophenyl)acetyl)benzylcarbamate has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, tert-Butyl 4-(2-(4-fluorophenyl)acetyl)benzylcarbamate has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for the study of tert-Butyl 4-(2-(4-fluorophenyl)acetyl)benzylcarbamate. One potential direction is the development of tert-Butyl 4-(2-(4-fluorophenyl)acetyl)benzylcarbamate derivatives with improved pharmacokinetic properties. Additionally, further studies are needed to determine the efficacy of tert-Butyl 4-(2-(4-fluorophenyl)acetyl)benzylcarbamate in the treatment of various diseases, including cancer and inflammatory diseases. Finally, the role of BRD4 in various biological processes needs to be further elucidated to fully understand the potential therapeutic applications of tert-Butyl 4-(2-(4-fluorophenyl)acetyl)benzylcarbamate.
Applications De Recherche Scientifique
The potential therapeutic applications of tert-Butyl 4-(2-(4-fluorophenyl)acetyl)benzylcarbamate have been extensively studied in various scientific research studies. tert-Butyl 4-(2-(4-fluorophenyl)acetyl)benzylcarbamate has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, tert-Butyl 4-(2-(4-fluorophenyl)acetyl)benzylcarbamate has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
tert-butyl N-[[4-[2-(4-fluorophenyl)acetyl]phenyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO3/c1-20(2,3)25-19(24)22-13-15-4-8-16(9-5-15)18(23)12-14-6-10-17(21)11-7-14/h4-11H,12-13H2,1-3H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWDJFDYAUQTHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695768 | |
| Record name | tert-Butyl ({4-[(4-fluorophenyl)acetyl]phenyl}methyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(2-(4-fluorophenyl)acetyl)benzylcarbamate | |
CAS RN |
1017781-69-9 | |
| Record name | tert-Butyl ({4-[(4-fluorophenyl)acetyl]phenyl}methyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




